2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide
Description
2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is a small-molecule compound featuring a pyrimidine core substituted with a pyrrolidine moiety and a 2-methylpropanamide group.
Properties
IUPAC Name |
2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9(2)12(17)15-10-7-11(14-8-13-10)16-5-3-4-6-16/h7-9H,3-6H2,1-2H3,(H,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOKISDOYYBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=NC=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . This process yields 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can be further modified to obtain various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it to structurally analogous compounds with documented biological or chemical data.
Structural Analogues
N-[6-(Piperidin-1-yl)pyrimidin-4-yl]propanamide Structural Difference: Replaces pyrrolidine with piperidine. Data: In a 2023 study, piperidine-containing analogues showed 2-fold higher CYP3A4 inhibition than pyrrolidine derivatives, likely due to enhanced hydrophobic interactions .
2-Methyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]propanamide
- Structural Difference : Pyrrolidine replaced by morpholine (oxygen-containing heterocycle).
- Impact : Morpholine introduces hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration.
- Data : A 2022 patent highlighted morpholine variants as superior aqueous-soluble candidates (solubility: >10 mg/mL vs. <5 mg/mL for pyrrolidine analogues) but with reduced CNS activity in rodent models .
2-Methyl-N-[6-(dimethylamino)pyrimidin-4-yl]propanamide Structural Difference: Pyrrolidine replaced by dimethylamine. Impact: Dimethylamine’s smaller size and basicity may enhance target binding kinetics but reduce selectivity. Data: In kinase assays, dimethylamine-substituted pyrimidines exhibited 50% lower IC50 values for JAK2 inhibition compared to pyrrolidine derivatives but showed off-target effects on EGFR .
Pharmacokinetic and Pharmacodynamic Comparison
| Compound | LogP<sup>a</sup> | Solubility (mg/mL) | CYP3A4 Inhibition (%) | JAK2 IC50 (nM) |
|---|---|---|---|---|
| 2-methyl-N-[6-(pyrrolidin-1-yl)... | 1.8 (predicted) | ~3.5 (predicted) | 15 (predicted) | N/A |
| N-[6-(Piperidin-1-yl)... | 2.3 | 2.1 | 30 | 120 |
| 2-Methyl-N-[6-(morpholin-4-yl)... | 1.2 | 12.4 | 10 | >1000 |
| 2-Methyl-N-[6-(dimethylamino)... | 1.5 | 8.7 | 25 | 65 |
<sup>a</sup>LogP values calculated using ChemAxon software. Predicted values for the target compound assume pyrrolidine’s contribution to hydrophobicity .
Research Findings and Limitations
- Synthetic Accessibility : The pyrrolidine-pyrimidine scaffold is synthetically tractable, with reported yields of 60–70% in amide coupling steps .
- Knowledge Gaps: No in vivo efficacy or toxicity data exist for the target compound. Its structural relatives suggest moderate metabolic stability (e.g., t1/2 ~2–4 hours in human liver microsomes) but require empirical validation .
Biological Activity
2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The pyrimidine and pyrrolidine moieties contribute to its binding affinity, allowing it to modulate enzyme activity effectively.
Enzyme Inhibition
Studies have indicated that compounds similar to this compound exhibit inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound was shown to induce G2/M phase arrest in leukemia cell lines by inhibiting CDK1 activity, leading to apoptosis in a dose-dependent manner .
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds possess notable anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Smh-3 | HL-60 | 103.26 ± 4.59 |
| U937 | Not specified | |
| K562 | Not specified |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds structurally related to this compound have been reported to inhibit COX enzymes, which play a significant role in inflammation. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrimidine and pyrrolidine rings significantly influence the biological activity of these compounds. For example:
- Pyrrolidine Substituents : Variations in the substituents on the pyrrolidine ring can enhance or reduce inhibitory activity against specific targets.
- Pyrimidine Modifications : Altering the position of methyl or other functional groups on the pyrimidine ring can lead to increased potency against cancer cells.
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Study on Leukemia Cells : A derivative was tested on HL-60 cells, showing significant apoptosis induction and cell cycle arrest at concentrations as low as 100 nM.
- Anti-inflammatory Testing : A related compound demonstrated substantial inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
